

Diphenyliodonium Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyliodonium bromide*

Cat. No.: B072381

[Get Quote](#)

CAS Number: 1483-73-4

This technical guide provides an in-depth overview of **diphenyliodonium bromide**, a versatile and reactive hypervalent iodine compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its role as an arylating agent and its biological implications.

Chemical and Physical Properties

Diphenyliodonium bromide is a salt consisting of a diphenyliodonium cation and a bromide anion. It is a stable, solid compound under standard conditions and serves as a valuable reagent in organic synthesis.[\[1\]](#)

Property	Value	Reference
CAS Number	1483-73-4	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₀ BrI	[1]
Molecular Weight	361.02 g/mol	[1] [2]
Appearance	White to light yellow or light orange powder/crystalline solid	[3]
Melting Point	188 °C (decomposition)	[3]
Purity	≥95% to >98.0% (depending on the supplier)	[1]
Storage	Room temperature, recommended in a cool and dark place (<15°C)	[1]

Synthesis of Diphenyliodonium Bromide

Several one-pot synthetic procedures have been developed for the efficient preparation of **diphenyliodonium bromide**, offering advantages in terms of ease of execution, cost-effectiveness, and safety.

Experimental Protocol: One-Pot Synthesis from Iodoarenes and Arenes using Oxone

This method utilizes Oxone as a readily available and inexpensive oxidant.[\[4\]](#)

Materials:

- Iodoarene (e.g., iodobenzene)
- Arene (e.g., benzene)
- Oxone (Potassium peroxyomonosulfate)
- Sulfuric acid (H₂SO₄)

- Acetonitrile (MeCN)
- Potassium bromide (KBr)
- Diethyl ether (Et₂O)
- Water

Procedure:

- To a stirred mixture of the iodoarene (1 mmol), Oxone (1 mmol, 617 mg), and the arene (1.1–3 mmol) in acetonitrile (2 mL), slowly add sulfuric acid (400–800 µL).[4]
- Stir the reaction mixture overnight at room temperature.[4]
- Add a solution of KBr (2 mmol, 240 mg) in water (10 mL).[4]
- Remove the acetonitrile under reduced pressure.
- Add diethyl ether (10 mL) to the residue and stir the suspension for 10 minutes.[4]
- Filter the precipitated **diphenyliodonium bromide**, wash with water (15 mL) and diethyl ether (15 mL), and dry under vacuum.[4]

Experimental Protocol: One-Pot Synthesis using Sodium Perborate

This procedure employs sodium perborate as a safe and effective oxidizing agent.[5][6]

Materials:

- Iodoarene (e.g., iodobenzene)
- Arene (e.g., benzene)
- Sodium perborate monohydrate (NaBO₃·H₂O)
- Acetic anhydride (Ac₂O)

- Sulfuric acid (98%)
- Potassium bromide (KBr)
- Diethyl ether (Et₂O)
- Acetone
- Water

Procedure:

- Suspend sodium perborate monohydrate (37.5 mmol) in acetic anhydride (17 mL) and stir the mixture at 30°C for 90 minutes.[5]
- Add the iodoarene (12.5 mmol) and stir the mixture at 40°C for 1.5 hours.[5]
- Add the arene (5 x 12.5 mmol) and cool the mixture to 5-10°C.[5]
- Slowly add concentrated sulfuric acid (2.5 mL) dropwise while maintaining the temperature below 15°C.[5]
- Stir the mixture at the appropriate temperature (10-30°C) for the specified time (4-48 hours, depending on the arene).[5]
- Pour the final reaction mixture into cold water (150 mL) and stir for 30-60 minutes.
- Extract unreacted organic substrates with diethyl ether (2 x 20 mL) and discard the ether extracts.
- If the aqueous layer is dark, decolorize it with boiling charcoal.
- To the cooled filtrate, add an excess of aqueous KBr (6 g in 30 mL of water) with stirring.
- After 1-2 hours, collect the precipitate, wash thoroughly with water, acetone, and diethyl ether, and air-dry to yield the crude **diphenyliodonium bromide**.[5]

Applications in Organic Synthesis: N-Arylation of Amino Acid Esters

Diphenyliodonium bromide is a highly effective reagent for the N-arylation of various amino acid esters, a crucial transformation in the synthesis of biologically active molecules.^[7]

General Experimental Protocol for N-Phenylation

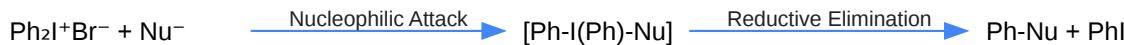
This protocol outlines a general procedure for the N-phenylation of amino acid methyl esters.

Materials:

- Amino acid methyl ester
- **Diphenyliodonium bromide**
- Silver nitrate (AgNO_3)
- Copper(I) bromide (CuBr)
- Appropriate solvent

Procedure: The N-phenyl methyl esters of various amino acids, including glycine, alanine, valine, leucine, isoleucine, phenylalanine, methionine, proline, serine, threonine, tyrosine, aspartic acid, and glutamic acid, can be synthesized in good to excellent yields using **diphenyliodonium bromide**, silver nitrate, and a catalytic amount of copper(I) bromide, starting from the corresponding amino acid ester.^[7] The reaction generally maintains the chiral integrity of the amino acids.^[7]

Yields of N-Phenylated Amino Acid Methyl Esters


The following table summarizes the reported yields for the N-phenylation of various amino acid methyl esters using a diaryliodonium salt.

Amino Acid	Yield (%)
Glycine	Good to Excellent
Alanine	Good to Excellent
Valine	Good to Excellent
Leucine	Good to Excellent
Isoleucine	Good to Excellent
Phenylalanine	Good to Excellent
Methionine	Good to Excellent
Proline	Good to Excellent
Serine	Good to Excellent
Threonine	Good to Excellent
Tyrosine	Good to Excellent
Aspartic Acid	Good to Excellent
Glutamic Acid	Good to Excellent

Note: "Good to excellent yields" are reported in the source literature; specific numerical values were not provided in the abstracted text.[\[7\]](#)

Mechanism of Action as an Arylating Agent

Diphenyliodonium salts are potent electrophilic arylating agents. The mechanism of arylation involves the nucleophilic attack on the iodine atom, leading to the transfer of a phenyl group to the nucleophile and the formation of iodobenzene as a byproduct.

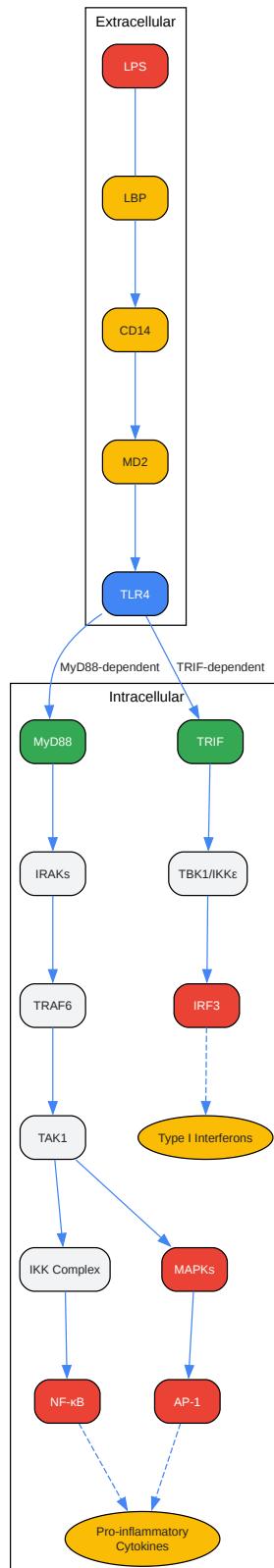
[Click to download full resolution via product page](#)

Arylation of a nucleophile by **diphenyliodonium bromide**.

Biological Activity and Implications

Diphenyliodonium bromide exhibits notable biological activity, primarily as an inhibitor of various enzymes. This has prompted investigations into its potential therapeutic applications.

Enzyme Inhibition


Diphenyliodonium bromide acts as a chemical inhibitor that can bind to the disulfide bonds of proteins through covalent modification.

Enzyme	IC ₅₀ Value	Inhibition Type
Acetylcholinesterase (AChE)	8 μM	Mixed, non-competitive
Butyrylcholinesterase (BChE)	0.6 μM	Mixed, non-competitive

Interaction with Toll-like Receptor 4 (TLR4) Signaling Pathway

The mechanism of action of **diphenyliodonium bromide** is not fully understood but may involve the activation of the Toll-like receptor 4 (TLR4) signaling pathway.^[8] TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria.^[8] Activation of TLR4 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines.

The TLR4 signaling pathway consists of two main branches: the MyD88-dependent and the TRIF-dependent pathways.

[Click to download full resolution via product page](#)

Simplified Toll-like Receptor 4 (TLR4) signaling pathway.

Applications in Proteomics and Drug Development

The ability of **diphenyliodonium bromide** to interact with and modify proteins makes it a tool of interest in proteomics research. By studying the changes in protein expression and modification in cells treated with this compound, researchers can gain insights into cellular pathways and identify potential drug targets. While specific quantitative proteomics data on **diphenyliodonium bromide** is not widely available in the public domain, its known inhibitory effects on key enzymes suggest its potential utility in chemical proteomics to probe enzyme function and for the development of novel therapeutic agents.

Conclusion

Diphenyliodonium bromide is a valuable and versatile reagent with significant applications in organic synthesis and potential for further exploration in chemical biology and drug discovery. Its role as a potent arylating agent is well-established, and its interactions with biological systems, particularly its enzyme inhibitory properties and potential modulation of the TLR4 signaling pathway, present exciting avenues for future research. This guide provides a foundational understanding of its core properties and applications, serving as a resource for scientists and researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Diphenyliodonium Bromide | 1483-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. One-Pot Preparations of Diaryliodonium Bromides from Iodoarenes and Arenes, with Sodium Perborate as the Oxidant† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Diphenyliodonium Bromide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072381#diphenyliodonium-bromide-cas-number\]](https://www.benchchem.com/product/b072381#diphenyliodonium-bromide-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com